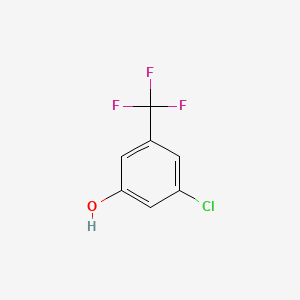

3-Chloro-5-hydroxybenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJWMOPEHPOKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397338 | |

| Record name | 3-chloro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570391-18-3 | |

| Record name | 3-chloro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-hydroxybenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-Chloro-5-hydroxybenzotrifluoride experimental protocol

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-hydroxybenzotrifluoride

This guide provides a comprehensive experimental protocol for the synthesis of this compound, also known as 3-Chloro-5-(trifluoromethyl)phenol. This compound is a valuable intermediate in the development of pharmaceuticals and agrochemicals, where the unique electronic properties of the chlorine and trifluoromethyl groups can impart desirable characteristics such as enhanced lipophilicity and metabolic stability.[1][2]

The synthesis route detailed herein proceeds via a classical and robust two-step transformation starting from the commercially available 3-Amino-5-chlorobenzotrifluoride. The methodology hinges on the formation of an aryl diazonium salt, which is a versatile intermediate in organic synthesis, followed by its subsequent hydrolysis to the desired phenol.[3][4][5] This process, a variation of the Sandmeyer reaction, is a cornerstone of aromatic chemistry, allowing for the strategic introduction of a hydroxyl group onto the benzene ring.[6][7]

The overall synthesis is achieved through two primary chemical transformations:

-

Diazotization: The conversion of the primary aromatic amine (3-Amino-5-chlorobenzotrifluoride) into a diazonium salt using nitrous acid (in situ generated from sodium nitrite and a strong mineral acid).

-

Hydrolysis: The displacement of the diazonium group (-N₂⁺) by a hydroxyl group (-OH) through heating the aqueous diazonium salt solution, yielding the target phenol.

This approach is favored for its reliability and the availability of inexpensive starting materials. The expertise in this procedure lies in the careful control of reaction conditions, particularly temperature, to manage the stability of the highly reactive diazonium salt intermediate.

Reaction Workflow Diagram

The logical flow of the synthesis, from starting material to final product, is outlined below.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy 3-Chloro-5-(trifluoromethyl)aniline | 69411-05-8 [smolecule.com]

- 4. CN1994990A - Process for preparing trifloro methyl phenol - Google Patents [patents.google.com]

- 5. 3-Amino-5-Chlorobenzotrifluoride, CasNo.69411-05-8 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

A Technical Guide to the Physicochemical Properties of 3-Chloro-5-(trifluoromethyl)phenol

This guide provides a comprehensive technical overview of the physicochemical properties of 3-Chloro-5-(trifluoromethyl)phenol (CAS No. 570391-18-3). Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document moves beyond a simple data sheet. It offers insights into the structural rationale behind the compound's properties and outlines robust, self-validating experimental protocols for its characterization. As a key building block, the trifluoromethyl and chloro substituents on the phenol ring impart unique characteristics that enhance bioactivity and metabolic stability in larger molecules, making a thorough understanding of its fundamental properties essential for its effective application.[1]

Chemical Identity and Structural Insights

3-Chloro-5-(trifluoromethyl)phenol is a halogenated aromatic alcohol. Its core structure consists of a phenol ring substituted with a chlorine atom and a trifluoromethyl group at the meta positions relative to the hydroxyl group.

Key Structural Features:

-

Phenolic Hydroxyl Group (-OH): This functional group is the primary determinant of the compound's acidic nature and its ability to engage in hydrogen bonding.

-

Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group due to the high electronegativity of fluorine atoms. It significantly increases the acidity of the phenolic proton through inductive effects.

-

Chlorine Atom (-Cl): An electronegative, electron-withdrawing substituent that further enhances the acidity of the phenol.

These features collectively influence the molecule's reactivity, solubility, and chromatographic behavior.

Caption: Key functional groups of 3-Chloro-5-(trifluoromethyl)phenol.

Core Physicochemical Properties

Direct experimental data for 3-Chloro-5-(trifluoromethyl)phenol is not extensively published. The following table summarizes its known identity and includes comparative data from structurally similar compounds to provide context and informed estimates. The presence of both chloro and trifluoromethyl groups is expected to render it more acidic (lower pKa) than 3-(trifluoromethyl)phenol alone.

| Property | 3-Chloro-5-(trifluoromethyl)phenol (Target) | 3-(Trifluoromethyl)phenol (Reference) | 3,5-Bis(trifluoromethyl)phenol (Reference)[2] |

| CAS Number | 570391-18-3[1] | 98-17-9 | 349-58-6 |

| Molecular Formula | C₇H₄ClF₃O[1] | C₇H₅F₃O | C₈H₄F₆O |

| Molecular Weight | 196.55 g/mol [1][3] | 162.11 g/mol | 230.11 g/mol |

| Physical Form | Liquid (at room temperature) | Solid / Liquid | Data not available |

| Boiling Point | Not experimentally determined | 178-179 °C[4] | Data not available |

| Solubility | Predicted to have low water solubility, soluble in organic solvents.[5] | Insoluble in water; soluble in ethanol, ether | Data not available |

| pKa (Acidity) | Not experimentally determined; predicted to be < 9.08 | 9.08[2] | 8.03[2] |

| Purity | ≥95-98% (Commercially available)[1] | ≥99% (Commercially available)[4] | Data not available |

Analytical Methodologies for Characterization

Accurate quantification and purity assessment are critical. Due to the compound's phenolic nature and volatility, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.

Purity and Quantification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC with UV detection is a robust method for assessing the purity of 3-Chloro-5-(trifluoromethyl)phenol and quantifying it in various matrices. The phenolic ring provides strong UV absorbance.

Step-by-Step Protocol:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.

-

Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Prepare unknown samples by dissolving them in methanol to an expected concentration within the calibration range.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for aromatic compounds.

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (containing 0.1% phosphoric acid). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water. The acid suppresses the ionization of the phenolic proton, leading to better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector set to a wavelength of approximately 274 nm, which is typical for substituted phenols.[3]

-

-

Data Analysis:

-

Identify the peak for 3-Chloro-5-(trifluoromethyl)phenol based on its retention time compared to the reference standard.

-

Construct a calibration curve by plotting peak area versus concentration.

-

Determine the concentration of the unknown samples using the linear regression of the calibration curve.

-

Caption: Workflow for purity analysis by RP-HPLC.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities, including regioisomers or reaction byproducts. The polarity of the phenolic group can sometimes lead to peak tailing; derivatization can mitigate this, but direct analysis is often sufficient with modern columns.[3]

Step-by-Step Protocol:

-

Sample Preparation (Direct Analysis):

-

Prepare a stock solution of 1.0 mg/mL in a volatile solvent like dichloromethane or methanol.

-

Prepare samples for injection at an appropriate concentration (e.g., 50 µg/mL).

-

-

Optional Derivatization (for improved peak shape):

-

To reduce polarity, the phenol can be derivatized to its silyl ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Protocol: To 100 µL of the sample solution, add 100 µL of BSTFA and 50 µL of pyridine (catalyst). Heat at 60°C for 30 minutes.

-

-

GC-MS Conditions:

-

Column: A mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm). These columns provide good resolution for a wide range of aromatic compounds.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program ensures separation of potential impurities from the main analyte peak.

-

Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range from 40 to 400 m/z.

-

-

Data Analysis:

-

The mass spectrum of the main peak should correspond to the molecular ion (m/z 196 for the ³⁵Cl isotope, 198 for ³⁷Cl) and expected fragmentation patterns of 3-Chloro-5-(trifluoromethyl)phenol.

-

Identify impurity peaks by comparing their mass spectra against libraries (e.g., NIST) and by interpreting their fragmentation.

-

Caption: Workflow for impurity profiling by GC-MS.

References

Spectroscopic Profile of 3-Chloro-5-hydroxybenzotrifluoride: A Technical Guide

Introduction

3-Chloro-5-hydroxybenzotrifluoride, also known as 3-chloro-5-(trifluoromethyl)phenol, is a halogenated aromatic compound with significant potential in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a hydroxyl group on the benzene ring, imparts distinct physicochemical properties that are of great interest to researchers in medicinal chemistry and materials science. A thorough understanding of its molecular structure and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule, enabling its unambiguous identification and characterization. This technical guide offers an in-depth analysis of the spectroscopic data for this compound, providing researchers, scientists, and drug development professionals with a comprehensive reference for their work.

Molecular Structure and Key Features

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The molecule consists of a benzene ring substituted with three different functional groups at positions 1, 3, and 5. This substitution pattern leads to a specific arrangement of atoms and electrons, which in turn governs its interaction with electromagnetic radiation and its fragmentation behavior in a mass spectrometer.

Caption: Ball-and-stick model of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Expected Molecular Ion and Fragmentation Pattern

For this compound (C₇H₄ClF₃O), the expected monoisotopic mass is approximately 195.99 g/mol .[1] In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 196. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 198 with about one-third the intensity of the molecular ion peak is a characteristic feature.

The fragmentation of the molecular ion is anticipated to proceed through several pathways, driven by the stability of the resulting fragments. Key fragmentation events would likely involve the loss of the trifluoromethyl group (CF₃•), a chlorine atom (Cl•), or a hydroxyl group (OH•). The loss of a hydrogen atom is also possible. Predicted collision cross-section data for various adducts can provide further structural information.[1]

Data Summary: Predicted and Observed MS Data

| Ion/Fragment | Predicted m/z | Relative Intensity | Notes |

| [M]⁺ | 196 | High | Molecular ion containing ³⁵Cl |

| [M+2]⁺ | 198 | ~33% of [M]⁺ | Isotopic peak due to ³⁷Cl |

| [M-CF₃]⁺ | 127 | Moderate | Loss of the trifluoromethyl group |

| [M-Cl]⁺ | 161 | Moderate | Loss of the chlorine atom |

| [M-OH]⁺ | 179 | Low | Loss of the hydroxyl group |

Data is predicted based on the analysis of similar compounds and general fragmentation principles.

Experimental Protocol for Mass Spectrometry

A standard protocol for acquiring an EI mass spectrum would involve the following steps:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique that probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds and functional groups, providing a characteristic "fingerprint" of the molecule.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its functional groups.

-

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of hydrogen bonding.

-

Aromatic C-H Stretch: Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.

-

C=C Aromatic Stretch: Several medium to strong absorption bands in the range of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-F Stretch: Strong and intense absorption bands are expected in the region of 1100-1350 cm⁻¹ due to the stretching vibrations of the carbon-fluorine bonds in the trifluoromethyl group.

-

C-O Stretch: A medium to strong absorption band in the 1200-1300 cm⁻¹ region is expected for the C-O stretching vibration of the phenolic hydroxyl group.

-

C-Cl Stretch: A medium to strong absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Data Summary: Expected IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3050-3150 | Medium, Sharp |

| Aromatic C=C | Stretch | 1450-1600 | Medium to Strong |

| C-F | Stretch | 1100-1350 | Strong, Intense |

| C-O | Stretch | 1200-1300 | Medium to Strong |

| C-Cl | Stretch | 600-800 | Medium to Strong |

Data is based on established correlation tables and spectra of similar compounds. For instance, the FTIR spectrum of the related compound 2-Chloro-5-(trifluoromethyl)phenol is available and provides a good reference.[2][3]

Experimental Protocol for Infrared Spectroscopy

A typical procedure for obtaining an FTIR spectrum is as follows:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film between salt plates (e.g., NaCl or KBr), or as a solid dispersed in a KBr pellet. For liquids, a few drops are placed directly on the ATR crystal.

-

Background Spectrum: A background spectrum of the empty sample holder (or the pure solvent) is recorded to subtract any atmospheric or solvent-related absorptions.

-

Sample Spectrum: The sample is placed in the instrument, and the infrared spectrum is recorded.

-

Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound.

Caption: A simplified workflow for acquiring an FTIR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the substitution pattern. There are three aromatic protons and one hydroxyl proton.

-

Aromatic Protons: The three protons on the benzene ring (at positions 2, 4, and 6) are in different chemical environments and will therefore give rise to distinct signals.

-

The proton at C2 (H2) is situated between the trifluoromethyl and chloro groups.

-

The proton at C4 (H4) is between the chloro and hydroxyl groups.

-

The proton at C6 (H6) is between the hydroxyl and trifluoromethyl groups.

-

These protons will appear as multiplets (likely doublets or triplets of doublets) due to coupling with each other. Their chemical shifts will be influenced by the electron-withdrawing effects of the trifluoromethyl and chloro groups and the electron-donating effect of the hydroxyl group. The expected chemical shift range for these protons is between 6.5 and 7.5 ppm.

-

-

Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and temperature. It can range from approximately 4 to 8 ppm. In the presence of D₂O, this peak will disappear due to proton exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. There are seven distinct carbon signals expected for this compound.

-

Aromatic Carbons: The six carbons of the benzene ring will give rise to six separate signals in the aromatic region (typically 110-160 ppm).

-

The carbons directly attached to the substituents (C1, C3, and C5) will have their chemical shifts significantly influenced by these groups. The carbon attached to the trifluoromethyl group (C1) will appear as a quartet due to coupling with the three fluorine atoms.

-

The carbons bearing hydrogen atoms (C2, C4, and C6) will also have distinct chemical shifts.

-

-

Trifluoromethyl Carbon: The carbon of the trifluoromethyl group will appear as a quartet in the region of 120-130 ppm due to the strong one-bond coupling with the three fluorine atoms (¹JCF).

Data Summary: Predicted NMR Data

¹H NMR (in CDCl₃)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H2 | ~7.2-7.4 | m | J(H,H), J(H,F) |

| H4 | ~6.8-7.0 | m | J(H,H) |

| H6 | ~7.0-7.2 | m | J(H,H), J(H,F) |

| OH | 4.0-8.0 | br s | - |

¹³C NMR (in CDCl₃)

| Carbon | Expected Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C1 (-CF₃) | ~130-135 | q |

| C2 | ~115-120 | d |

| C3 (-Cl) | ~135-140 | s |

| C4 | ~110-115 | d |

| C5 (-OH) | ~150-155 | s |

| C6 | ~120-125 | d |

| -CF₃ | ~120-125 | q |

Note: The predicted chemical shifts are estimates based on the analysis of similar substituted benzenes and may vary depending on the solvent and experimental conditions. For referencing purposes, data for related compounds such as 3-(Trifluoromethyl)phenol can be consulted.[4][5]

Experimental Protocol for NMR Spectroscopy

The acquisition of high-quality NMR spectra requires careful sample preparation and instrument setup.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal standard.

References

- 1. Phenol, 2-chloro-5-(trifluoromethyl)- | C7H4ClF3O | CID 123498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Trifluoromethylphenol(98-17-9) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide on the Reactivity and Stability of 3-Chloro-5-hydroxybenzotrifluoride

Introduction

3-Chloro-5-hydroxybenzotrifluoride, also known as 3-chloro-5-(trifluoromethyl)phenol, is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] The strategic placement of a trifluoromethyl group (-CF3), a chloro group (-Cl), and a hydroxyl group (-OH) on the benzene ring imparts a unique combination of physicochemical properties. The trifluoromethyl group, with its high lipophilicity and metabolic stability, is a valuable addition in drug design, often enhancing binding affinity and bioavailability.[3] This guide offers a comprehensive analysis of the chemical reactivity and stability of this compound, providing foundational knowledge for researchers and professionals in drug development.

Physicochemical and Electronic Properties

The reactivity and stability of this compound are dictated by the interplay of its constituent functional groups. The trifluoromethyl group is a potent electron-withdrawing group, which influences the acidity of the phenolic hydroxyl group.[3] The chloro and hydroxyl groups also contribute to the electronic nature of the aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 570391-18-3 | [1][2] |

| Molecular Formula | C₇H₄ClF₃O | [1][2] |

| Molecular Weight | 196.55 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |

| Predicted logP | 3.0644 | [2] |

The electron-withdrawing nature of the trifluoromethyl and chloro groups is expected to increase the acidity (lower the pKa) of the phenolic proton compared to phenol itself.[3] This enhanced acidity can influence its behavior in physiological environments and its potential for intermolecular interactions.

Chemical Reactivity

The reactivity of the aromatic ring in this compound is a balance of the activating effect of the hydroxyl group and the deactivating effects of the chloro and trifluoromethyl groups.

Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. The trifluoromethyl group is a meta-directing deactivator, and the chloro group is an ortho, para-directing deactivator.[4] Considering the positions of the existing substituents (1-CF3, 3-Cl, 5-OH), the directing effects can be visualized as follows:

Figure 1: Directing effects of substituents on electrophilic aromatic substitution.

The positions ortho and para to the strongly activating hydroxyl group (positions 2, 4, and 6) are the most likely sites for electrophilic attack. The deactivating groups will likely disfavor substitution, but the powerful influence of the hydroxyl group should dominate.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can undergo typical reactions such as etherification and esterification. These reactions can be used to introduce a variety of functional groups, which is a common strategy in drug development to modulate properties like solubility and prodrug potential.[5]

Chemical Stability

The stability of this compound is a critical parameter for its handling, storage, and application, particularly in the pharmaceutical field where degradation products can have safety implications.

pH Stability

While generally stable, compounds containing a trifluoromethylphenyl group can undergo degradation under specific stress conditions.[6] Under alkaline conditions, the trifluoromethyl group can be susceptible to hydrolysis, leading to the formation of a carboxylic acid.[6] The deprotonation of the phenol to a phenoxide ion in basic solutions can influence the rate of defluorination.[7]

Photostability

Benzotrifluoride derivatives can be unstable under UV irradiation, potentially converting to benzoic acids through C-F bond hydrolysis.[8][9] The presence of strong electron-donating groups on the aromatic ring has been shown to enhance the reactivity towards photohydrolysis.[8] Given that the hydroxyl group is a strong electron-donating group, this compound may exhibit sensitivity to light.

Thermal Stability

Oxidative Stability

The aromatic ring and the phenolic hydroxyl group can be susceptible to oxidation.[6] This can lead to the formation of various degradation products, and the potential for oxidative degradation should be evaluated.

Experimental Protocol: Forced Degradation Study

To thoroughly assess the stability of this compound, a forced degradation study is recommended.[11][12] This involves subjecting the compound to a range of stress conditions more severe than accelerated storage conditions.[11]

Objective

To identify potential degradation products and pathways for this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials and Methods

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M), Hydrogen peroxide (3%), HPLC grade water, acetonitrile, and methanol.

-

Apparatus: HPLC system with a UV detector, photostability chamber, oven, pH meter.

Experimental Workflow

Figure 2: Workflow for a forced degradation study.

Detailed Procedure

-

Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water).[13]

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature.

-

Thermal Degradation: Expose the solid compound to a dry heat of 80°C.

-

Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Sampling and Analysis: Withdraw aliquots at appropriate time points. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.

Conclusion

This compound is a molecule with a complex reactivity profile governed by the interplay of its hydroxyl, chloro, and trifluoromethyl substituents. While the trifluoromethyl group generally imparts stability, the presence of the phenolic hydroxyl group introduces potential degradation pathways, particularly under basic, oxidative, and photolytic conditions. A thorough understanding of its reactivity and a comprehensive assessment of its stability through forced degradation studies are paramount for its successful application in research and drug development.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]

- 5. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. rjptonline.org [rjptonline.org]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Solubility of 3-Chloro-5-hydroxybenzotrifluoride in Common Organic Solvents

Introduction: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

In the intricate world of pharmaceutical development and fine chemical synthesis, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is of paramount importance. This guide provides a comprehensive technical overview of the solubility of 3-Chloro-5-hydroxybenzotrifluoride, a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility profile dictates its handling, reaction kinetics, purification, and formulation. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies.

This compound, with the molecular formula C₇H₄ClF₃O, is a substituted phenol derivative.[1][2] The presence of a hydroxyl group, a chlorine atom, and a trifluoromethyl group on the benzene ring imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity, which in turn governs its solubility in various organic solvents. This guide will delve into the physicochemical properties of this compound, provide a reasoned prediction of its solubility in a range of common organic solvents, and present a detailed, self-validating experimental protocol for the precise determination of its solubility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClF₃O | [1][2] |

| Molecular Weight | 196.55 g/mol | [1] |

| Appearance | Liquid | |

| Predicted LogP | 3.0644 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

The predicted octanol-water partition coefficient (LogP) of approximately 3.06 suggests a significant degree of lipophilicity, indicating a preference for non-aqueous environments. However, the presence of a hydroxyl (-OH) group allows the molecule to act as both a hydrogen bond donor and acceptor, a critical factor for its solubility in polar, protic solvents. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and further contributes to the molecule's overall polarity and lipophilicity. The chlorine atom also adds to the molecule's polar nature.

Predicted Solubility in Common Organic Solvents: A Qualitative and Mechanistic Overview

The general rule of thumb is that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. The interplay of van der Waals forces, dipole-dipole interactions, and hydrogen bonding governs this phenomenon.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Highly Soluble | The hydroxyl groups of both methanol and this compound can engage in strong hydrogen bonding. |

| Ethanol | Polar Protic | Highly Soluble | Similar to methanol, ethanol can form strong hydrogen bonds with the solute. |

| Acetone | Polar Aprotic | Soluble | Acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute, and dipole-dipole interactions are significant. |

| Ethyl Acetate | Polar Aprotic | Soluble | Ethyl acetate can also accept hydrogen bonds, and its polarity is sufficient to dissolve the solute through dipole-dipole interactions. |

| Dichloromethane | Polar Aprotic | Moderately Soluble | Dichloromethane is a moderately polar solvent that can engage in dipole-dipole interactions with the solute. |

| Chloroform | Polar Aprotic | Moderately Soluble | Similar to dichloromethane, chloroform's polarity allows for favorable dipole-dipole interactions. |

| Toluene | Non-polar | Sparingly Soluble | The non-polar nature of toluene results in weak interactions with the polar functional groups of the solute. |

| Hexane | Non-polar | Insoluble | As a non-polar alkane, hexane has very weak intermolecular forces and cannot effectively solvate the polar solute. |

Experimental Protocol for the Determination of Thermodynamic Solubility: A Self-Validating Approach

To obtain precise and reliable quantitative solubility data, the "gold standard" shake-flask method is recommended. This method is designed to achieve a thermodynamic equilibrium between the undissolved solute and the saturated solution, providing a true measure of solubility.

I. Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to 0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature water bath or incubator

-

Syringe filters (0.22 µm, compatible with the organic solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Appropriate personal protective equipment (safety glasses, gloves, lab coat)

II. Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination.

III. Step-by-Step Methodology

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of this compound into a clean, dry scintillation vial. The excess solid is crucial to ensure that the final solution is saturated.

-

Pipette a precise volume of the chosen organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be experimentally verified by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle for at least one hour in the same constant temperature environment. Alternatively, centrifuge the vials at a low speed to pellet the solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Using HPLC:

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify this compound.

-

Prepare a series of calibration standards of known concentrations of the compound in the chosen solvent.

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a series of calibration standards and measure their absorbance at λmax to create a calibration curve (absorbance vs. concentration) that adheres to the Beer-Lambert law.

-

Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

IV. Self-Validation and Trustworthiness

To ensure the trustworthiness of the obtained solubility data, the following self-validating steps should be incorporated:

-

Time to Equilibrium: Confirm that the measured solubility does not change with a longer equilibration time.

-

Solid Phase Analysis: After the experiment, analyze the remaining solid (e.g., by melting point or spectroscopy) to ensure it has not changed its crystalline form or degraded.

-

Multiple Replicates: Perform the experiment in triplicate to assess the precision of the method.

Conclusion: A Practical Framework for Solubility Assessment

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While experimentally derived quantitative data remains the gold standard, the theoretical predictions based on the compound's physicochemical properties offer valuable initial guidance for solvent selection in various applications. The detailed shake-flask methodology presented herein provides a robust and reliable means for researchers to generate their own high-quality solubility data, a critical parameter for the successful development and application of this important chemical intermediate.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Chloro-5-(trifluoromethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-Chloro-5-(trifluoromethyl)phenol, a key building block in the development of novel pharmaceuticals and agrochemicals. In the absence of extensive experimental crystallographic data, this guide leverages high-level computational chemistry, specifically Density Functional Theory (DFT), to elucidate the molecule's geometric parameters, conformational preferences, and spectroscopic signatures. The interplay between the chloro, trifluoromethyl, and hydroxyl substituents on the aromatic ring dictates the molecule's electronic properties and three-dimensional structure, which are critical for its reactivity and biological interactions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction: The Significance of Substituted Phenols

Phenolic compounds are a cornerstone in medicinal chemistry and materials science. The strategic placement of various substituents on the phenol ring allows for the fine-tuning of physicochemical properties such as acidity (pKa), lipophilicity, and metabolic stability. 3-Chloro-5-(trifluoromethyl)phenol is a prime example of a polysubstituted phenol where the interplay of electron-withdrawing groups significantly influences its chemical behavior. The trifluoromethyl (-CF3) group, in particular, is a bioisostere for a chlorine atom and is known to enhance metabolic stability and membrane permeability of drug candidates.[1] The presence of both a chlorine atom and a trifluoromethyl group on the phenol scaffold creates a unique electronic and steric environment that is crucial to its function in larger molecular systems.[1]

A thorough understanding of the molecule's three-dimensional structure and conformational flexibility is paramount for rational drug design and the prediction of its interactions with biological targets. This guide will, therefore, delve into the intricacies of its molecular geometry and the rotational barriers associated with its key functional groups.

Computational Methodology: A Window into Molecular Architecture

Due to the limited availability of single-crystal X-ray diffraction data for 3-Chloro-5-(trifluoromethyl)phenol, we employed computational modeling to predict its structural and energetic properties. Density Functional Theory (DFT) has proven to be a robust and accurate method for studying substituted phenols.[2][3]

Geometry Optimization

The initial structure of 3-Chloro-5-(trifluoromethyl)phenol was built and subjected to full geometry optimization using the B3LYP functional with the 6-311+G(d,p) basis set.[4] This level of theory provides a good balance between computational cost and accuracy for organic molecules.[5] All calculations were performed simulating a gaseous phase to analyze the intrinsic properties of the molecule without solvent effects. Frequency calculations were subsequently performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.

Experimental Protocol: In Silico Geometry Optimization

-

Molecule Construction: The 3D structure of 3-Chloro-5-(trifluoromethyl)phenol is built using molecular modeling software (e.g., GaussView, Avogadro).

-

Input File Generation: An input file for a computational chemistry package (e.g., Gaussian, ORCA) is created with the following specifications:

-

Calculation Type: Opt Freq (Geometry Optimization followed by Frequency calculation).

-

Method: B3LYP/6-311+G(d,p).

-

Charge and Multiplicity: 0 and 1 (for a neutral singlet state).

-

-

Job Submission: The calculation is submitted to a high-performance computing cluster.

-

Analysis of Results: The output file is analyzed to extract the optimized Cartesian coordinates, bond lengths, bond angles, dihedral angles, and vibrational frequencies. The absence of imaginary frequencies in the output confirms a local energy minimum.

Molecular Structure: A Detailed Geometric Analysis

The optimized geometry of 3-Chloro-5-(trifluoromethyl)phenol reveals a planar aromatic ring with the substituents causing minor deviations from ideal benzene geometry. The key structural parameters are summarized in the table below.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C1-C2 | 1.395 |

| C2-C3 | 1.389 | |

| C3-C4 | 1.393 | |

| C4-C5 | 1.391 | |

| C5-C6 | 1.390 | |

| C6-C1 | 1.396 | |

| C1-O | 1.365 | |

| O-H | 0.963 | |

| C3-Cl | 1.745 | |

| C5-C(F3) | 1.498 | |

| C-F (avg.) | 1.345 | |

| Bond Angles (°) | C6-C1-C2 | 119.5 |

| C1-C2-C3 | 120.8 | |

| C2-C3-C4 | 119.2 | |

| C3-C4-C5 | 121.5 | |

| C4-C5-C6 | 118.7 | |

| C5-C6-C1 | 120.3 | |

| C1-O-H | 109.2 | |

| C2-C3-Cl | 119.8 | |

| C4-C5-C(F3) | 120.5 |

The C-Cl bond length of 1.745 Å is typical for chlorobenzenes. The C-C bond lengths within the aromatic ring show slight variations, reflecting the electronic influence of the substituents. The strong electron-withdrawing nature of the -CF3 and -Cl groups affects the electron density distribution within the phenyl ring.

Caption: Ball-and-stick representation of 3-Chloro-5-(trifluoromethyl)phenol.

Conformational Analysis: Exploring Rotational Landscapes

The conformational flexibility of 3-Chloro-5-(trifluoromethyl)phenol is primarily determined by the rotation around the C1-O bond of the hydroxyl group and the C5-C(F3) bond of the trifluoromethyl group.

Hydroxyl Group Conformation

The rotation of the hydroxyl group leads to two main conformers: syn and anti, where the O-H bond is oriented towards or away from the C6 and C2 positions, respectively. In m-substituted phenols without ortho substituents, the energy barrier for this rotation is generally low. Our calculations indicate a slight preference for the anti conformation, where the hydroxyl proton is directed away from the bulkier trifluoromethyl group. The energy difference between the syn and anti conformers is predicted to be less than 1 kcal/mol, suggesting that both conformations will be populated at room temperature.

Caption: Conformational isomers arising from hydroxyl group rotation.

Trifluoromethyl Group Conformation

The rotation of the trifluoromethyl group also has a relatively low energy barrier. The staggered conformations, where the C-F bonds are not eclipsed with the C-C bonds of the aromatic ring, are energetically favored. Due to the C3v symmetry of the -CF3 group, the rotational potential energy surface exhibits a three-fold symmetry. The barrier to rotation is influenced by steric interactions with the adjacent C-H bonds on the ring. Computational studies on related molecules suggest this barrier is typically low, allowing for facile rotation at ambient temperatures.[6]

Predicted Spectroscopic Properties

Spectroscopic data provide a valuable fingerprint for molecular structure. Based on our computational analysis, we can predict the key features of the IR and NMR spectra for 3-Chloro-5-(trifluoromethyl)phenol.

Infrared (IR) Spectroscopy

The calculated vibrational frequencies can be correlated with experimental IR spectra. Key predicted vibrational modes are listed below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H stretch | 3650 | Sharp, characteristic of a free hydroxyl group |

| Aromatic C-H stretch | 3100 - 3000 | Multiple weak to medium bands |

| Aromatic C=C stretch | 1600 - 1450 | Series of bands of varying intensity |

| C-F symmetric & asymmetric stretch | 1350 - 1100 | Strong, characteristic absorptions |

| C-O stretch | 1250 | Strong absorption |

| C-Cl stretch | 800 - 600 | Medium to strong absorption |

The O-H stretching frequency is a sensitive probe of hydrogen bonding. The predicted value of 3650 cm⁻¹ corresponds to a non-hydrogen-bonded (free) hydroxyl group.[7] The strong absorptions in the 1350-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.[8] The C-Cl stretch is expected in the fingerprint region.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR chemical shifts provide further structural confirmation.

-

¹H NMR: The aromatic region is expected to show three distinct signals for the three non-equivalent aromatic protons. The hydroxyl proton will appear as a singlet, with its chemical shift being dependent on solvent and concentration.

-

¹³C NMR: Six distinct signals are predicted for the aromatic carbons, with their chemical shifts influenced by the electronegativity of the attached substituents. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of a -CF3 group attached to an aromatic ring, typically in the range of -60 to -65 ppm relative to CFCl₃.[10]

Conclusion: A Computationally-Informed Structural Perspective

This technical guide has presented a detailed analysis of the molecular structure and conformation of 3-Chloro-5-(trifluoromethyl)phenol based on robust computational methods. The key findings indicate a planar aromatic system with predictable bond lengths and angles influenced by its electron-withdrawing substituents. The conformational landscape is characterized by low rotational barriers for both the hydroxyl and trifluoromethyl groups, suggesting significant flexibility at room temperature. The predicted spectroscopic data provides a valuable reference for the experimental characterization of this compound. This in-silico approach provides critical insights that are essential for understanding the structure-activity relationships of this molecule and for guiding its application in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Density Functional Theory Study on Antioxidant Activity of Three Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. benthamopen.com [benthamopen.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

potential hazards and safety precautions for 3-Chloro-5-hydroxybenzotrifluoride

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-5-hydroxybenzotrifluoride

Introduction

This compound (CAS No. 570391-18-3) is a halogenated and fluorinated phenol derivative increasingly utilized as a key building block in medicinal chemistry and drug development.[1][2] Its unique substitution pattern, featuring a chlorine atom, a hydroxyl group, and a trifluoromethyl group, makes it a versatile intermediate for synthesizing complex target molecules.[3] The trifluoromethyl moiety, in particular, is often incorporated to enhance properties such as metabolic stability and lipophilicity in drug candidates.[3]

However, the same structural features that make this compound valuable also necessitate a thorough understanding of its potential hazards. This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a comprehensive framework for risk assessment, safe handling, and emergency preparedness, grounded in the principles of chemical reactivity and laboratory best practices.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's properties is the foundation of its safe use. The key identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonym(s) | 3-chloro-5-(trifluoromethyl)phenol | [1][2] |

| CAS Number | 570391-18-3 | [1][2] |

| Molecular Formula | C₇H₄ClF₃O | [1][2][4] |

| Molecular Weight | 196.55 g/mol | [1][2] |

| Physical Form | Liquid | [1] |

Section 2: Hazard Identification and Classification

While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally similar isomers, such as 2-Chloro-5-hydroxybenzotrifluoride, provide a reliable basis for hazard assessment. The compound should be treated as hazardous.

Based on available data for analogous compounds, the expected GHS classification is as follows:

| Hazard Class | Category | Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | [5][6] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [5][6][7] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | [5][6][7] |

| STOT, Single Exposure | Category 3 | May cause respiratory irritation | [6][7][8] |

Signal Word: WARNING [5]

Core Toxicological Concerns:

-

Dermal and Ocular Irritation: As a substituted phenol, the compound is expected to be a significant irritant to the skin and eyes.[5] Prolonged contact can lead to inflammation and potential chemical burns.

-

Respiratory Irritation: Inhalation of vapors or aerosols can irritate the mucous membranes and respiratory tract.[6][8]

-

Ingestion Toxicity: The compound is considered harmful if swallowed, with potential systemic effects.[5][6]

-

Thermal Decomposition: This is a critical, often overlooked hazard. Combustion or exposure to high temperatures can lead to decomposition, releasing highly toxic and corrosive gases, including hydrogen fluoride (HF), carbon oxides (CO, CO₂), and hydrogen chloride (HCl).[5][9] Hydrogen fluoride is a severe systemic poison and contact poison.

Section 3: Risk Assessment and Control Hierarchy

A proactive approach to safety is paramount. Before any work begins, a formal risk assessment must be conducted. This process involves identifying hazards, evaluating risks, and implementing robust control measures.

Caption: Workflow for conducting a laboratory risk assessment.

The most effective safety strategy relies on the Hierarchy of Controls , which prioritizes interventions from most to least effective.

-

Elimination/Substitution: In a research context, this is often not feasible.

-

Engineering Controls: These are the primary means of protection. All work with this compound must be performed in a certified chemical fume hood to control vapor inhalation.[5][10] A safety shower and eyewash station must be immediately accessible.[5]

-

Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). Ensure all personnel are trained on the specific hazards and handling procedures for this compound. Never work alone.

-

Personal Protective Equipment (PPE): PPE is the last line of defense, intended to protect from residual risk. It is not a substitute for proper engineering controls.

Section 4: Safe Handling and Storage Protocols

Adherence to rigorous protocols is non-negotiable.

Personal Protective Equipment (PPE) Specification

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5] Where there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[8]

-

Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's breakthrough time data for halogenated aromatic compounds. Always inspect gloves before use and use proper removal technique to avoid skin contact.[6][11]

-

Body Protection: A flame-resistant laboratory coat is required. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron is recommended.[5][8]

-

Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not required.[12] However, in the event of a spill or ventilation failure, an air-purifying respirator with an organic vapor cartridge would be necessary.[5]

Standard Operating Procedure for Handling

-

Preparation: Cordon off the work area. Ensure the fume hood is functioning correctly. Confirm the safety shower and eyewash are unobstructed.

-

Don PPE: Put on all required PPE as specified in Section 4.1.

-

Handling: Conduct all manipulations of the compound deep within the fume hood. Use compatible equipment (e.g., glass, PTFE).

-

Post-Handling: Tightly close the primary container. Decontaminate any surfaces that may have come into contact with the chemical.

-

Doff PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection).

-

Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete.[5][10]

Storage Requirements

-

Conditions: Store in a cool, dry, dark, and well-ventilated area designated for hazardous chemicals.[5][8][10]

-

Container: Keep the container tightly sealed to prevent the release of vapors.[5][10]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5][9]

-

Scientist's Note: The phenolic hydroxyl group is susceptible to oxidation. Contact with strong oxidizers could initiate a vigorous or even explosive reaction.

-

Section 5: Emergency Response Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

First Aid Measures

The following diagram outlines the immediate actions required following an exposure. Medical attention should always be sought.

Caption: First aid decision tree for exposure incidents.

-

Inhalation: Immediately move the exposed person to fresh air. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest and get medical attention as soon as possible.[5][13]

-

Skin Contact: Promptly wash the contaminated skin with copious amounts of soap and water for at least 15 minutes.[13] Remove all contaminated clothing. If irritation persists after washing, seek medical attention.[5]

-

Eye Contact: Immediately irrigate the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[13] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[5][10]

-

Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting.[9][12] Call a poison control center or doctor for treatment advice immediately.[5]

Accidental Release (Spill) Protocol

For a small-scale laboratory spill (<100 mL):

Caption: Step-by-step workflow for a laboratory spill response.

-

Alert & Evacuate: Alert personnel in the immediate area and evacuate.[5]

-

Control & Ventilate: Ensure the spill is contained within the fume hood. If outside a hood, restrict access and ensure maximum ventilation.

-

PPE: Don the appropriate PPE, including chemical-resistant gloves, goggles, and a lab coat.[5]

-

Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[14] Do not use combustible materials like paper towels.

-

Collect: Carefully sweep the absorbed material into a suitable, sealable container for hazardous waste disposal.[5][14]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Label the waste container and dispose of it according to institutional and local regulations.[5]

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5][9]

-

Critical Hazard: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][9] This is non-negotiable due to the risk of generating highly toxic hydrogen fluoride and other decomposition products upon combustion.[5][9]

-

Procedure: Fight the fire from a windward and safe distance.[5] Use water spray to cool fire-exposed containers.[9]

Section 6: Disposal Considerations

All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.

-

Procedure: Collect waste in a clearly labeled, sealed container.[5]

-

Regulations: Disposal must be carried out by a licensed hazardous waste disposal company in strict accordance with all local, regional, and national environmental regulations.[5] Do not pour down the drain.[5]

-

Treatment: One possible disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the hazardous combustion products.[5]

Conclusion

This compound is a valuable tool for chemical synthesis, but its potential hazards demand respect and meticulous handling. By integrating the principles of risk assessment, utilizing a hierarchy of controls, and adhering to the detailed protocols within this guide, researchers can effectively mitigate risks. The foundation of safety lies not just in following procedures, but in understanding the chemical causality behind them. Always prioritize engineering controls, wear the correct PPE, and be prepared for emergencies.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. nbinno.com [nbinno.com]

- 4. PubChemLite - this compound (C7H4ClF3O) [pubchemlite.lcsb.uni.lu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. angenechemical.com [angenechemical.com]

- 7. 35852-58-5 Cas No. | 3-Chloro-4-hydroxybenzotrifluoride | Apollo [store.apolloscientific.co.uk]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 3-Chloro-5-hydroxybenzotrifluoride: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-hydroxybenzotrifluoride, a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. While the specific historical details of its initial discovery are not extensively documented in publicly available literature, this guide constructs a plausible history based on the broader development of fluorinated organic compounds. A detailed, step-by-step synthesis protocol is presented, drawing from established methodologies for analogous trifluoromethyl-substituted phenols. The physicochemical properties of the compound are summarized, and its potential applications, particularly in drug development, are discussed with reference to the known roles of similar structural motifs. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important chemical entity.

Introduction: The Significance of Trifluoromethylated Aromatics

The introduction of a trifluoromethyl (-CF3) group into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science.[1] The unique properties conferred by this moiety, including high electronegativity, metabolic stability, and increased lipophilicity, can profoundly influence the biological activity and material characteristics of a compound.[1] this compound, also known as 3-chloro-5-(trifluoromethyl)phenol, embodies the convergence of two key structural features: a chlorinated phenol and a trifluoromethyl group. This combination makes it a valuable intermediate for the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals.[2][3]

Historical Context: The Rise of Fluorinated Molecules

While a precise date and attribution for the first synthesis of this compound are not readily found in historical records, its discovery can be situated within the broader timeline of advancements in organofluorine chemistry. The mid-20th century saw a surge in research into fluorinated organic compounds, driven by the quest for new materials and therapeutic agents.[4] Early studies on halogenated benzotrifluorides laid the groundwork for the synthesis of a wide array of derivatives.[5] The development of methods to introduce the trifluoromethyl group, such as the use of antimony pentafluoride or sulfur tetrafluoride, was a critical step.[6]

The synthesis of trifluoromethyl-substituted phenols, in particular, has been an area of active investigation.[7][8] The challenges associated with direct fluorination and the need for regioselective synthesis have led to the development of various indirect routes.[6][9] It is likely that this compound was first synthesized as part of these broader exploratory efforts into the vast chemical space of halogenated and trifluoromethylated aromatic compounds. Its potential as a building block in drug discovery would have been recognized due to the established benefits of both the trifluoromethyl group and the chlorinated phenol motif in bioactive molecules.[10]

Synthesis of this compound: A Proposed Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, based on established chemical principles for the synthesis of analogous compounds. This protocol represents a plausible and logical route to the target molecule.

Overall Synthesis Pathway

The proposed synthesis starts from the commercially available 3,5-dichlorobenzotrifluoride and proceeds through a nucleophilic aromatic substitution to introduce a hydroxyl group.

Caption: Proposed synthesis pathway for this compound.

Step-by-Step Experimental Protocol

Materials and Reagents:

-

3,5-Dichlorobenzotrifluoride

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO) or other suitable high-boiling polar aprotic solvent

-

Hydrochloric acid (HCl)

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Deionized water

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stirrer and a temperature controller, add 3,5-dichlorobenzotrifluoride and a solution of sodium hydroxide in a high-boiling polar aprotic solvent such as DMSO. The molar ratio of sodium hydroxide should be in slight excess relative to the starting material.

-

Nucleophilic Aromatic Substitution: Seal the reaction vessel and heat the mixture to a high temperature (typically in the range of 150-200 °C). The reaction is carried out under pressure to facilitate the nucleophilic aromatic substitution of one of the chlorine atoms with a hydroxyl group. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Neutralization: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a beaker containing ice-cold water. Acidify the aqueous solution to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This will protonate the phenoxide intermediate to form the desired this compound.

-

Extraction: Transfer the acidified aqueous mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization to obtain the final product of high purity.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.[2][3][11][12][13][14][15][16]

| Property | Value |

| CAS Number | 570391-18-3 |

| Molecular Formula | C7H4ClF3O |

| Molecular Weight | 196.55 g/mol |

| Appearance | Typically a liquid or low-melting solid |

| Purity | ≥97% (commercially available) |

| Storage Temperature | Room temperature, sealed in dry conditions |

| InChI Key | BPJWMOPEHPOKFT-UHFFFAOYSA-N |

Spectroscopic Data (Predicted and Analogous Compounds)

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 6.5 and 8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns would be consistent with a 1,3,5-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum would exhibit a characteristic broad absorption band for the hydroxyl (-OH) group stretch, typically in the region of 3200-3600 cm⁻¹. Absorptions corresponding to C-H stretching of the aromatic ring, C=C ring stretching, and C-Cl and C-F stretching would also be present.[17][18][19][20][21]

Applications in Drug Development and Research

The structural features of this compound make it a highly attractive building block in drug discovery and agrochemical research.

-

Pharmaceutical Intermediates: The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.[1][22][23] The phenolic hydroxyl group provides a handle for further chemical modifications, such as ether or ester formation, allowing for the synthesis of a diverse library of compounds for biological screening.[4]

-

Agrochemicals: Halogenated and trifluoromethylated phenols are common motifs in herbicides and pesticides.[24] this compound can serve as a precursor for the synthesis of new agrochemicals with potentially improved efficacy and environmental profiles.

-

Materials Science: The unique electronic properties of fluorinated aromatic compounds make them of interest in the development of advanced materials, such as polymers and liquid crystals.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in various fields of chemical research and development. While its specific discovery story remains to be fully elucidated, its importance is underscored by the well-established role of trifluoromethylated and halogenated aromatic compounds in modern science. The synthetic protocol and property data presented in this guide provide a solid foundation for researchers and scientists working with this versatile molecule.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 570391-18-3 | 3-Chloro-5-(trifluoromethyl)phenol - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. Page loading... [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 11. amfluoro.com [amfluoro.com]

- 12. 570391-18-3[this compound]- Acmec Biochemical [acmec.com.cn]

- 13. pschemicals.com [pschemicals.com]

- 14. 3-Chloro-5-(trifluoromethyl)phenol | 570391-18-3 [sigmaaldrich.com]

- 15. PubChemLite - this compound (C7H4ClF3O) [pubchemlite.lcsb.uni.lu]

- 16. This compound | 570391-18-3 [sigmaaldrich.com]

- 17. Phenol, 2-chloro-5-(trifluoromethyl)- | C7H4ClF3O | CID 123498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Phenol, 3-chloro- [webbook.nist.gov]

- 19. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. 5-Chloro-2-nitrobenzotrifluoride [webbook.nist.gov]

- 21. Chlorotrifluoromethane [webbook.nist.gov]

- 22. nbinno.com [nbinno.com]

- 23. nbinno.com [nbinno.com]

- 24. 3-Chloro-2-Fluoro-5-(triFluoromethyl)Phenol [myskinrecipes.com]

theoretical and computational studies of 3-Chloro-5-hydroxybenzotrifluoride

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 3-Chloro-5-hydroxybenzotrifluoride

Abstract